molecular formula C28H46N4O6 B14032522 L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-

L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-

Cat. No.: B14032522
M. Wt: 534.7 g/mol
InChI Key: ZKIYLAKVQSPESM-HJOGWXRNSA-N
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Description

Chemical Identity: The compound L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl-, commonly known as MG132, is a synthetic tripeptide proteasome inhibitor. Its IUPAC name is N-[(phenylmethoxy)carbonyl]-L-leucyl-N-[(1S)-1-formyl-3-methylbutyl]-L-leucinamide (CAS: 133407-82-6) with molecular formula C₂₆H₄₁N₃O₅ and molecular weight 475.6 g/mol .

Properties

Molecular Formula

C28H46N4O6

Molecular Weight

534.7 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-[[(2S)-1-[methoxy(methyl)amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C28H46N4O6/c1-18(2)14-22(25(33)30-24(16-20(5)6)27(35)32(7)37-8)29-26(34)23(15-19(3)4)31-28(36)38-17-21-12-10-9-11-13-21/h9-13,18-20,22-24H,14-17H2,1-8H3,(H,29,34)(H,30,33)(H,31,36)/t22-,23-,24-/m0/s1

InChI Key

ZKIYLAKVQSPESM-HJOGWXRNSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N(C)OC)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)N(C)OC)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Preparation Methods

Starting Materials and Protecting Groups

  • Starting amino acids: L-leucine derivatives, typically with N-terminal protection by phenylmethoxycarbonyl (Cbz) groups.
  • Protecting groups: Phenylmethoxycarbonyl (Cbz) for amino groups to prevent undesired side reactions during peptide bond formation.
  • Amide modification: Introduction of N-methoxy-N-methyl amide requires specific reagents and conditions.

General Synthetic Strategy

The synthesis involves sequential peptide bond formation using protected amino acid derivatives, followed by modification of the terminal amide group.

Step 1: Formation of Protected Dipeptide
  • The first step is the coupling of N-Cbz-L-leucine with L-leucinamide.
  • Standard peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or carbodiimide derivatives in the presence of additives like N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) are used.
  • Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are typical.
  • The reaction is carried out under stirring at controlled temperatures (0°C to room temperature) to minimize racemization.
Step 2: Extension to Tripeptide
  • The protected dipeptide is further coupled with another equivalent of L-leucine or L-leucinamide derivative using similar coupling conditions.
  • The N-terminal amino group remains protected by the Cbz group during this step.
Step 3: Deprotection and Amide Modification
  • The Cbz protecting group is removed by catalytic hydrogenation (H2, Pd/C) or by treatment with hydrogen bromide in acetic acid or hydrogen chloride in dioxane.
  • The free amino group is then modified to introduce the N-methoxy-N-methyl amide.
  • This is typically achieved by reacting the peptide acid with methoxyamine derivatives or via activation of the carboxyl group followed by reaction with N,O-dimethylhydroxylamine.
Step 4: Final Purification
  • The crude product is purified by chromatographic techniques such as high-performance liquid chromatography (HPLC).
  • Characterization is done by NMR, mass spectrometry, and elemental analysis.

Detailed Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Solvent Notes
1 Peptide coupling Dicyclohexylcarbodiimide (DCC), N-hydroxysuccinimide (NHS) or HOBt, base (e.g., triethylamine) DMF or THF Low temperature to avoid racemization
2 Peptide elongation Same as Step 1 DMF or THF Sequential addition of amino acid derivatives
3 Deprotection of Cbz group Hydrogen bromide in acetic acid, or HCl in dioxane, or catalytic hydrogenation (H2, Pd/C) Acetic acid, dioxane, or hydrogenation setup Complete removal of Cbz protecting group
4 Amide modification Activation with carbodiimide or acid chloride, then reaction with methoxyamine or N,O-dimethylhydroxylamine DMF or THF Formation of N-methoxy-N-methyl amide
5 Purification Preparative HPLC or crystallization Various Ensures compound purity and characterization

Summary Table of Preparation Steps

Preparation Stage Key Reagents/Conditions Purpose Expected Outcome
Protected amino acid synthesis N-Cbz-L-leucine, peptide coupling agents Formation of protected dipeptide Protected dipeptide with Cbz group intact
Peptide elongation Additional L-leucine derivatives, coupling agents Extension to tripeptide Tripeptide with protected N-terminus
Deprotection HCl in dioxane or catalytic hydrogenation Removal of Cbz protecting group Free amino group for further modification
Amide modification Methoxyamine derivatives, carbodiimide activation Introduction of N-methoxy-N-methyl amide Modified terminal amide group
Purification Chromatography (HPLC), crystallization Isolation of pure compound High purity L-Leucinamide derivative

Analytical Considerations

  • Each step requires monitoring by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC).
  • Structural confirmation is done by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).
  • Optical purity is checked by chiral HPLC or polarimetry to ensure no racemization during coupling.

Chemical Reactions Analysis

Types of Reactions

L-Leucinamide,N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .

Scientific Research Applications

L-Leucinamide,N-[(phenylmethoxy)

Biological Activity

L-Leucinamide, N-[(phenylmethoxy)carbonyl]-L-leucyl-L-leucyl-N-methoxy-N-methyl- is a synthetic compound that has drawn interest for its potential biological activities, particularly in the context of immunological responses and neuroprotection. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Amino acid residues : L-leucine derivatives which are known for their roles in protein synthesis and cellular signaling.
  • Phenylmethoxycarbonyl group : This moiety is crucial for enhancing the compound's lipophilicity and potentially its bioavailability.
  • Methoxy and methyl groups : These modifications can influence the compound's interaction with biological targets.

Structural Formula

The structural representation can be summarized as follows:

L Leucinamide N phenylmethoxy carbonyl L leucyl L leucyl N methoxy N methyl \text{L Leucinamide N phenylmethoxy carbonyl L leucyl L leucyl N methoxy N methyl }

Immunological Effects

Research indicates that compounds similar to L-Leucinamide can modulate immune responses. For example, studies on formyl peptide analogs show that they can stimulate neutrophil activity, which is vital for the body's defense against infections. The following table summarizes some relevant findings:

CompoundActivityMechanism
fMLP (formyl-Met-Leu-Phe)Neutrophil chemotaxisActivates specific receptors leading to superoxide production
L-LeucinamidePotential immunomodulationSimilar pathways as fMLP analogs suggested

These findings suggest that L-Leucinamide may also enhance neutrophil function through similar mechanisms.

Neuroprotective Properties

The neuroprotective effects of leucine derivatives have been explored in various studies. For instance, leucine has been shown to activate mTOR pathways, which play a critical role in neuronal survival and function. The following points summarize key research findings:

  • mTOR Activation : Leucine promotes protein synthesis and cell growth via mTOR signaling, which could be beneficial in neurodegenerative conditions.
  • Synaptic Plasticity : Compounds that influence glutamate receptor activity, like L-Leucinamide, may enhance synaptic plasticity, crucial for learning and memory.

Case Studies

  • Neurodegenerative Disease Models : In models of Alzheimer's disease, leucine supplementation has been associated with improved cognitive function due to its role in mTOR activation.
  • Inflammatory Response : In vitro studies show that leucine derivatives can modulate cytokine production in macrophages, suggesting a potential role in inflammatory diseases.

Comparison with Similar Compounds

Structural Features :

  • N-terminal modification : A phenylmethoxy carbonyl (Z) group, enhancing lipophilicity and membrane permeability.
  • Core residues : Two L-leucine residues, contributing to proteasome binding.
  • C-terminal modification : A formyl-3-methylbutyl group, critical for proteasome active-site inhibition .

Biological Activity :
MG132 is a reversible inhibitor of the 20S proteasome (IC₅₀ = 100 nM) and calpain (IC₅₀ = 1.2 μM). It suppresses NF-κB activation by stabilizing IκBα and is widely used to study protein degradation pathways in cancer and inflammation .

Comparison with Similar Compounds

Structural and Functional Comparison

Compound Key Structural Features Target IC₅₀/Activity Applications References
MG132 Z-Leu-Leu-Leu-CHO; formyl group at C-terminus 20S proteasome, calpain 100 nM (proteasome) Cancer, inflammation research
N3 Inhibitor Isoxazolyl-carbonyl, alanyl-valyl residues, benzyloxy-oxopyrrolidinyl group SARS-CoV-2 main protease Kᵢ = 0.03 μM Antiviral drug candidate
GC376 Z-Leu, hydroxypropan-2-yl, oxopyrrolidinyl-sulfonic acid Coronaviral 3CL protease Kᵢ = 1.6 μM Broad-spectrum antiviral research
PHQ-Leu-Leu-Leu-vinylsulfone Z-Leu-Leu-Leu-vinylsulfone; covalent binding via sulfone group Proteasome Irreversible inhibition Cancer therapy (preclinical)

Key Comparative Analyses

Structural Modifications and Selectivity

  • MG132 : The formyl group enables reversible binding to the proteasome’s chymotrypsin-like site. Its hydrophobicity enhances cell permeability but reduces selectivity, leading to calpain inhibition .
  • N3 Inhibitor : The isoxazolyl-carbonyl and benzyloxy-oxopyrrolidinyl groups optimize binding to SARS-CoV-2 Mpro’s catalytic dyad (PDB: 6LU7), ensuring high viral specificity .
  • GC376 : Sulfonic acid substituent increases hydrophilicity, limiting cell permeability but improving selectivity for extracellular viral proteases .
  • PHQ-Leu-Leu-Leu-vinylsulfone : The vinyl sulfone group forms covalent bonds with proteasomal threonine residues, enabling irreversible inhibition and prolonged effects .

Pharmacological Profiles

Parameter MG132 N3 Inhibitor GC376 PHQ-vinylsulfone
Solubility Soluble in DMSO Limited in water Moderate in PBS Low aqueous solubility
Cell Permeability High Moderate Low Moderate
Toxicity High (off-target) Low (viral-specific) Moderate High (irreversible)
Therapeutic Index Narrow Broad Moderate Narrow

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